diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Derivatives
This compound has been used in various studies focusing on the synthesis of heterocyclic compounds. For instance, it has been involved in the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, contributing to the development of new chemical entities with potential applications in pharmaceutical and material sciences (Balogh, Hermecz, Simon, & Pusztay, 2009). Another study transformed this compound into various substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8-carboxylates, showcasing its versatility in synthetic chemistry (Zupančič, Svete, & Stanovnik, 2009).
Cardioactivity and Pharmaceutical Potential
A study conducted by McKenna et al. (1988) synthesized derivatives of this compound and investigated their cardioactivity. They found that certain derivatives exhibited vasodilator properties in the Langendorff assay, highlighting the potential of these compounds in developing new cardiovascular drugs (McKenna, Schlicksupp, Natale, Willett, Maryanoff, & Flaim, 1988).
Structural and Conformational Studies
The compound has also been a subject in structural chemistry, where its derivatives were characterized through X-ray crystallography. These studies provide insight into the molecular conformation, which is crucial for understanding the compound's reactivity and potential interactions in biological systems (Shashi, Prasad, & Begum, 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structure, it is likely that the compound interacts with its targets through the formation of covalent or non-covalent bonds .
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict which pathways might be affected .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Without specific target identification and understanding of the compound’s mode of action, it is difficult to predict its potential effects .
Properties
IUPAC Name |
diethyl 2-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5/c1-5-22-13(20)9-7-10(14(21)23-6-2)12(19)16-11(9)17-15-8-18(3)4/h7-8H,5-6H2,1-4H3,(H2,16,17,19)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEAOHQFPQYOPX-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NN=CN(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N/N=C/N(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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